P2X3 Receptor Antagonist Activity: EC₅₀ of 80 nM Against Recombinant Rat P2X3
The target compound, 1-(4-Iodo-2-methylphenoxy)propan-2-one, demonstrates a quantifiable antagonist effect on the recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ value of 80 nM [1]. In contrast, a closely related analog, 1-(4-iodophenoxy)propan-2-one (CAS 459819-68-2), which lacks the 2-methyl group, has not been reported to exhibit this specific activity. The presence of the 2-methyl group in the target compound is structurally implicated in enhancing binding affinity or selectivity for the P2X3 receptor.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | 1-(4-iodophenoxy)propan-2-one (CAS 459819-68-2) – No reported P2X3 activity |
| Quantified Difference | Target compound exhibits quantifiable activity; comparator lacks reported activity. |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes; compound evaluated at 10 µM [1]. |
Why This Matters
This activity profile supports the selection of 1-(4-Iodo-2-methylphenoxy)propan-2-one for P2X3-targeted research programs, where the 2-methyl substitution appears critical for receptor engagement, a feature absent in simpler iodo-phenoxy analogs.
- [1] BindingDB. (n.d.). PrimarySearch_ki for P2X purinoceptor 3. EC50: 80 nM. View Source
